molecular formula C21H26N2O7 B5126717 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 5700-61-8

3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B5126717
CAS No.: 5700-61-8
M. Wt: 418.4 g/mol
InChI Key: RJJAITSYEQQGPW-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a complex organic compound characterized by its multiple functional groups, including ether, nitro, and amide groups

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-5-27-15-9-10-16(17(13-15)23(25)26)22-21(24)14-11-18(28-6-2)20(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJAITSYEQQGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386424
Record name 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-61-8
Record name 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

  • Esterification: : Reacting 3,4,5-trihydroxybenzoic acid with ethanol in the presence of an acid catalyst to form 3,4,5-triethoxybenzoic acid.

  • Nitration: : Introducing a nitro group to the benzene ring of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline.

  • Amide Formation: : Coupling the 3,4,5-triethoxybenzoic acid with 4-ethoxy-2-nitroaniline using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The ethoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : 4-ethoxy-2-aminophenyl derivatives.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it might inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide

  • 3,4,5-triethoxy-N-(2-nitrophenyl)benzamide

  • 3,4,5-trihydroxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to its combination of three ethoxy groups and one nitro group on the benzene ring, which provides distinct chemical properties compared to similar compounds.

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